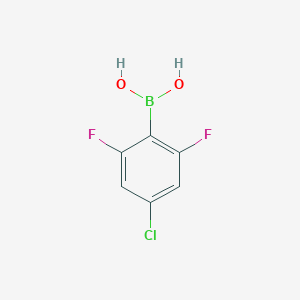

4-Chloro-2,6-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOWOCFSNXZHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402534 | |

| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925911-61-1 | |

| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylboronic Acid

This guide provides an in-depth technical overview of 4-Chloro-2,6-difluorophenylboronic acid, a critical reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document covers its fundamental properties, synthesis, applications, and detailed experimental protocols, emphasizing the scientific rationale behind its use.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Within the arsenal of fluorinated building blocks, arylboronic acids are exceptionally valuable due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4]

This compound (CAS No. 925911-61-1) has emerged as a particularly important intermediate.[5] The specific substitution pattern of this molecule—a chlorine atom para to the boronic acid and two fluorine atoms ortho to it—creates a unique electronic and steric profile. This makes it a highly sought-after reagent for introducing the 4-chloro-2,6-difluorophenyl moiety into complex target molecules, enabling the synthesis of novel pharmaceuticals and advanced materials.

Core Physicochemical and Structural Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 925911-61-1 | [5] |

| Molecular Formula | C₆H₄BClF₂O₂ | [5] |

| Molecular Weight | 192.36 g/mol | [6] |

| Appearance | Typically a solid (e.g., powder or crystalline) | [6] |

| Storage Temperature | Inert atmosphere, 2-8°C | [6] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; B [label="B", fontcolor="#34A853"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; Cl [label="Cl", fontcolor="#FBBC05"]; F1 [label="F", fontcolor="#4285F4"]; F2 [label="F", fontcolor="#4285F4"]; // Position nodes for the benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; // Position substituent nodes B [pos="0,3!"]; O1 [pos="-0.8,4!"]; H1 [pos="-1.4,4!"]; O2 [pos="0.8,4!"]; H2 [pos="1.4,4!"]; Cl [pos="0,-3!"]; F1 [pos="-2.6,1.5!"]; F2 [pos="2.6,1.5!"]; // Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; B -- O1; O1 -- H1; B -- O2; O2 -- H2; C4 -- Cl; C2 -- F1; C6 -- F2;

}

Caption: Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic workup. A common and effective route for preparing this compound starts from a corresponding halogenated precursor, such as 1-bromo-4-chloro-2,6-difluorobenzene.

Causality in the Synthesis Workflow:

-

Lithiation: The process begins with a halogen-lithium exchange. A strong organolithium base, such as n-butyllithium (n-BuLi), is used to deprotonate the aromatic ring at the most acidic position or, more commonly, to displace a bromine atom. This reaction is performed at very low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the highly reactive aryllithium intermediate.

-

Borylation: The resulting aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate (B(OMe)₃). This forms a boronate ester intermediate.

-

Hydrolysis: The final step is the hydrolysis of the boronate ester under acidic conditions (e.g., with aqueous HCl). This protonates the alkoxy groups, which are then eliminated as alcohol (methanol, in this case), yielding the final boronic acid product.

This synthetic approach is widely applicable for various substituted phenylboronic acids.[7][8] The purification of the final product often involves recrystallization or column chromatography to achieve the high purity required for subsequent applications.[7]

Key Applications in Drug Discovery and Materials Science

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed reactions to form C-C bonds.

Suzuki-Miyaura Coupling: This is the most prominent application. The reaction couples the boronic acid with an organic halide or triflate (Ar-X) to synthesize biaryl compounds.[2][9] The presence of the ortho-fluoro substituents can influence the reaction kinetics and the properties of the resulting biaryl product. Fluorinated biaryls are key structural motifs in many pharmaceuticals and agrochemicals.[10][11]

The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established, multi-step process.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction using this compound. The inclusion of analytical checkpoints ensures the protocol is self-validating.

Objective: To synthesize 4'-Chloro-2',6'-difluoro-[1,1'-biphenyl]-4-carbonitrile.

Materials:

-

4-Bromobenzonitrile (Reactant)

-

This compound (Reactant)

-

Pd(PPh₃)₄ (Palladium Catalyst)

-

Potassium Carbonate (K₂CO₃) (Base)

-

Toluene (Solvent)

-

Water (Solvent)

-

Ethyl Acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (for drying)

Workflow Diagram:

Caption: Experimental workflow for Suzuki-Miyaura coupling and validation.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. Potassium carbonate is a common, effective base for activating the boronic acid for transmetalation.[4]

-

-

Catalyst Addition & Degassing: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Rationale: The active Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high reaction yield.

-

-

Solvent Addition and Reflux: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe. Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Rationale: The biphasic toluene/water system is effective for many Suzuki couplings. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Monitoring (Self-Validation Point 1): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromobenzonitrile is consumed (typically 4-12 hours).

-

Rationale: Monitoring confirms that the reaction is proceeding as expected and prevents unnecessary heating or premature termination.

-

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Rationale: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization (Self-Validation Point 2): Characterize the purified product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The data should be consistent with the target molecule, 4'-Chloro-2',6'-difluoro-[1,1'-biphenyl]-4-carbonitrile.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care.

-

Hazard Classifications: May be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[12]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13] Handle in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[6][13]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13][14][15]

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its unique substitution pattern provides access to complex fluorinated molecules that are of high interest in pharmaceutical and materials research. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, allows researchers to leverage its full potential. By following robust, self-validating experimental protocols and adhering to strict safety standards, scientists can effectively and reproducibly incorporate this valuable reagent into their synthetic strategies.

References

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

-

The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Inno Pharmchem. Available at: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. Available at: [Link]

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. Inno Pharmchem. Available at: [Link]

-

4-Chloro-2,5-difluorophenylboronic acid pinacol ester | Drug Intermediate. A2Z Chemical. Available at: [Link]

-

2,6-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734336. PubChem - NIH. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: [Link]

-

Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. Inno Pharmchem. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

4-Bromo-2,6-difluorophenylboronic acid | C6H4BBrF2O2 | CID 4125779. PubChem - NIH. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. This compound | 925911-61-1 [chemicalbook.com]

- 6. (4-Chloro-3,5-difluorophenyl)boronic acid | 864759-63-7 [sigmaaldrich.com]

- 7. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern medicinal chemistry and organic synthesis, halogenated building blocks are indispensable tools for constructing complex molecular architectures. Among these, arylboronic acids stand out for their versatility, stability, and pivotal role in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide focuses on a specific, highly functionalized reagent: 4-Chloro-2,6-difluorophenylboronic acid .

The strategic placement of three halogen atoms—a chloro group at the 4-position and two fluoro groups flanking the boronic acid moiety at the 2- and 6-positions—imparts unique electronic properties and steric influences. These features make it a valuable synthon for introducing a precisely substituted phenyl ring into target molecules. The electron-withdrawing nature of the fluorine atoms can significantly modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets, all critical parameters in drug design.[4][5] This guide provides a comprehensive overview of its core properties, a validated synthesis protocol, and its application in state-of-the-art synthetic workflows.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 192.36 g/mol | [6] |

| Molecular Formula | C₆H₄BClF₂O₂ | [6] |

| CAS Number | 925911-61-1 | [6][7][8] |

| Physical Form | Typically a white to off-white solid/powder | [9] |

| Purity | Commercially available at ≥98% | [6] |

| Canonical SMILES | B(C1=C(F)C=C(C=C1F)Cl)(O)O | |

| InChI Key | QFZAPMPDGUNQDD-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

The synthesis of multi-substituted phenylboronic acids often involves a lithium-halogen exchange followed by borylation. A representative, field-proven method for preparing a structurally related compound, 4-chloro-2-fluorophenylboronic acid, provides a robust template that can be adapted for the target molecule. The causality behind each step is critical for success.

Synthetic Protocol: Lithiation-Borylation Route

This procedure is adapted from established methods for synthesizing similar halogenated arylboronic acids.[10]

Starting Material: 1-Bromo-5-chloro-1,3-difluorobenzene (hypothetical precursor for this specific isomer).

Key Reagents:

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), aqueous solution

Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The system is purged with inert gas (Nitrogen or Argon).

-

Initial Coooling: Anhydrous THF is added to the flask, followed by the starting aryl bromide. The solution is cooled to -78 °C using a dry ice/acetone bath. Causality: This extremely low temperature is crucial to prevent side reactions and control the highly exothermic lithium-halogen exchange.

-

Lithiation: n-Butyllithium (2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred for 1 hour at -78 °C. Causality: n-BuLi is a strong base that selectively abstracts the bromine atom, which is more reactive than the chlorine or fluorine atoms, forming an aryllithium intermediate.

-

Borylation: Trimethyl borate is added slowly to the reaction mixture. The reaction is maintained at -78 °C for another 30 minutes. Causality: The highly nucleophilic carbon of the aryllithium species attacks the electrophilic boron atom of the trimethyl borate, forming a boronate ester intermediate.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of an aqueous HCl solution and allowed to warm to room temperature. Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final this compound.[10]

Synthesis Workflow Diagram

The logical flow of the synthesis can be visualized as follows:

Caption: High-level workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures.[1][4] These motifs are prevalent in a vast number of approved drugs and clinical candidates.[11][12]

Detailed Experimental Protocol

This protocol is a generalized but robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Materials:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[4]

-

Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)[4][13]

Procedure:

-

Vessel Preparation: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl product.[4][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid (in the form of a boronate salt) is transferred to the palladium center, displacing the halide.[1]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined molecular weight of 192.36 g/mol and unique substitution pattern provide medicinal chemists with a reliable method to introduce a highly functionalized aryl moiety.[6] By understanding its synthesis and mastering its application in robust protocols like the Suzuki-Miyaura coupling, researchers can accelerate the discovery and development of next-generation therapeutics and advanced materials.

References

-

PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

-

Chemicalbridge. (n.d.). (4-Chloro-2,6-difluorophenyl)boronic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (4-Chloro-3,5-difluorophenyl)boronic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

All Things Stem Cell. (n.d.). 4-Chloro-2,5-difluorophenylboronic acid pinacol ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827. Retrieved from [Link]

- Google Patents. (2009). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(10), 1042. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Sharma, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 197, 112338. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. (4-Chloro-2,6-difluorophenyl)boronic acid,925911-61-1-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 8. This compound | 925911-61-1 [chemicalbook.com]

- 9. innospk.com [innospk.com]

- 10. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized phenyl ring, featuring a chlorine atom and two fluorine atoms ortho to the boronic acid moiety, imparts distinct electronic and steric properties that make it a valuable building block in organic synthesis. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making this reagent particularly attractive for the development of novel pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 925911-61-1 | N/A |

| Molecular Formula | C₆H₄BClF₂O₂ | N/A |

| Molecular Weight | 192.36 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 147-149 °C (estimated for 2,6-Difluorophenylboronic acid) | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as methanol, and tetrahydrofuran. Limited solubility in water. | [2] |

| Storage | Store in an inert atmosphere at 2-8°C. |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings. The two protons on the phenyl ring will be chemically non-equivalent. The hydroxyl protons of the boronic acid group will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the phenyl ring. The carbons attached to fluorine will exhibit large carbon-fluorine coupling constants. The carbon atom bonded to the boron atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong O-H stretching vibrations from the boronic acid group, typically in the range of 3200-3600 cm⁻¹. Other key absorbances will include C-F stretching vibrations and B-O stretching vibrations.

Mass Spectrometry: Mass spectrometric analysis is a powerful tool for determining the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the deprotonated molecule [M-H]⁻ is expected in the negative ion mode. Fragmentation patterns may involve the loss of water or cleavage of the carbon-boron bond.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the lithiation of a suitable precursor followed by quenching with a borate ester. A general and adaptable experimental protocol is provided below, based on the synthesis of a similar compound, 4-chloro-2-fluorophenylboronic acid.[4]

Experimental Protocol:

Materials:

-

1-Bromo-4-chloro-2,6-difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

1N Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate

-

Chloroform

-

Hexane

Procedure:

-

To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-chloro-2,6-difluorobenzene and anhydrous THF.

-

Cool the mixture to -78 °C with stirring.

-

Slowly add n-butyllithium (in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Slowly add trimethyl borate to the reaction mixture and continue stirring for an additional 30 minutes at -78 °C.

-

Quench the reaction by the slow addition of 1N aqueous hydrochloric acid and allow the mixture to warm to room temperature with vigorous stirring.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of chloroform and hexane to yield this compound.

Caption: Synthetic workflow for this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 4-chloro-2,6-difluorophenyl moiety into a wide range of organic molecules. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the boronic acid in the catalytic cycle.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine the aryl or heteroaryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst and the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Skin: Wash with plenty of soap and water.[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6]

-

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for the introduction of a trifunctionalized phenyl ring, which is of particular importance in the design and synthesis of novel pharmaceuticals and advanced materials. A clear understanding of its chemical properties, a reliable synthetic protocol, and established procedures for its application in key reactions like the Suzuki-Miyaura coupling are essential for its effective utilization in research and development. As with any chemical, adherence to proper safety and handling protocols is paramount to ensure a safe and successful experimental outcome.

References

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Weber Lab. (n.d.). 4-Chloro-2,5-difluorophenylboronic acid pinacol ester. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Retrieved from [Link]

-

YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring (4-Chloro-3,5-difluorophenyl)boronic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) 2,4-Difluorophenylboronic acid. Retrieved from [Link]

-

ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Solubility of 4-Chloro-2,6-difluorophenylboronic Acid: Principles, Influences, and Experimental Determination

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, boronic acids and their derivatives have emerged as indispensable tools.[1] Their unique chemical reactivity and stability make them crucial building blocks for creating the complex molecular architectures of novel drug candidates.[1][2] The Nobel Prize-winning Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, heavily relies on boronic acids to efficiently form carbon-carbon bonds, a fundamental step in constructing many pharmaceuticals.[3] The strategic incorporation of boronic acids can significantly accelerate the drug discovery process by enabling the synthesis of diverse compound libraries for screening.[1] Furthermore, the inclusion of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[2] As of recent years, several boronic acid-containing drugs have received approval from regulatory bodies like the FDA, with many more currently in clinical trials, highlighting their growing importance in medicine.[2][4]

The compound of interest, 4-Chloro-2,6-difluorophenylboronic acid, is a valuable reagent in medicinal chemistry. The presence of halogen atoms can influence metabolic stability and bioavailability, making it a desirable component in the design of new therapeutic agents.[3] A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in synthetic chemistry and drug formulation. Solubility dictates reaction conditions, purification strategies, and the ultimate bioavailability of a potential drug molecule. This guide provides an in-depth exploration of the principles governing the solubility of this compound, discusses the factors that influence it, and presents a robust experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential before delving into its solubility.

| Property | Value | Source |

| CAS Number | 925911-61-1 | [5] |

| Molecular Formula | C₆H₄BClF₂O₂ | [5] |

| Molecular Weight | 192.35 g/mol | [5] |

| Appearance | Solid (typically a powder) | [6] |

Understanding the Solubility of Arylboronic Acids: Key Influencing Factors

-

Solvent Polarity : The choice of solvent is a primary determinant of solubility. Generally, boronic acids exhibit higher solubility in polar aprotic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone), and moderate solubility in less polar solvents like chloroform.[7][8][9] Their solubility in nonpolar hydrocarbon solvents such as methylcyclohexane is typically very low.[7][10]

-

Substituent Effects : The nature and position of substituents on the phenyl ring significantly impact solubility.[11] The electron-withdrawing fluorine atoms and the chlorine atom in this compound will influence its polarity and crystal lattice energy, thereby affecting its interaction with solvent molecules.

-

Formation of Boroxines : A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8][11] This equilibrium between the boronic acid and its boroxine form is influenced by the solvent and temperature. Since the boronic acid and the boroxine have different polarities and structures, this equilibrium can lead to inconsistencies in solubility measurements if not properly controlled.[8]

-

Temperature : The solubility of most solids in liquids increases with temperature.[12] Therefore, temperature is a critical parameter to control and report in any solubility determination.

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed, step-by-step protocol for the reliable determination of the solubility of this compound in a given solvent using the dynamic (synthetic) method.[10][11] This method involves observing the temperature at which a solid of known composition completely dissolves upon controlled heating.

Materials and Equipment

-

This compound

-

High-purity solvent of interest

-

Analytical balance (± 0.1 mg)

-

Glass test tube with a screw cap or other sealable vessel

-

Magnetic stirrer and stir bar

-

Controlled temperature bath (e.g., oil bath) or heating block

-

Calibrated thermometer or temperature probe (± 0.1 °C)

-

Light source and detector (optional, for turbidity measurement)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of the Sample :

-

Accurately weigh a specific amount of this compound into a clean, dry glass test tube.

-

Accurately weigh a specific amount of the desired solvent and add it to the test tube.

-

Add a small magnetic stir bar to the test tube and securely seal it. The composition of this biphasic sample is now known.

-

-

Solubility Measurement :

-

Place the sealed test tube in the controlled temperature bath or heating block.

-

Begin vigorous stirring to ensure the mixture is homogeneous.

-

Slowly heat the sample at a controlled rate (a slow rate, for example, 0.3 K per hour, is recommended to ensure thermal equilibrium).[11]

-

Carefully observe the sample for the point at which the last solid particles disappear. This is the solid-liquid equilibrium point, also known as the clear point. The solution will become completely transparent.

-

Record the temperature at which the solution becomes clear. This temperature corresponds to the solubility of the prepared composition.

-

-

Data Collection and Analysis :

-

Repeat the procedure with different known compositions of the solute and solvent to obtain a solubility curve (solubility as a function of temperature).

-

Plot the mole fraction of this compound against the recorded temperature to generate the solubility curve.

-

Causality and Self-Validation in the Protocol

-

Why a sealed tube? To prevent the evaporation of the solvent, which would change the known composition of the sample.

-

Why vigorous stirring? To ensure that the entire sample is at a uniform temperature and to prevent localized supersaturation.

-

Why a slow heating rate? To allow the system to reach thermal equilibrium at each temperature increment, ensuring an accurate determination of the dissolution temperature.[11]

-

Self-Validation : The reproducibility of the clear point temperature for the same sample composition in repeated experiments will validate the precision of the technique. Consistency in the trend of the solubility curve across multiple compositions will validate the accuracy of the overall determination.

Expected Solubility Profile and Data Presentation

Based on the behavior of similar arylboronic acids, the solubility of this compound is expected to be highest in polar aprotic solvents and lowest in nonpolar solvents. The collected data should be summarized in a table for clarity and ease of comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Qualitative Solubility (Expected) | Experimentally Determined Solubility ( g/100g solvent) |

| Acetone | High | To be determined |

| Tetrahydrofuran (THF) | High | To be determined |

| Chloroform | Moderate | To be determined |

| Toluene | Low | To be determined |

| Methylcyclohexane | Very Low | To be determined |

| Water | Very Low | To be determined |

Conclusion

While pre-existing quantitative solubility data for this compound is scarce, a comprehensive understanding of the factors influencing boronic acid solubility, coupled with a robust and reliable experimental protocol, empowers researchers to obtain this critical information. The dynamic method described in this guide provides a validated pathway to accurately determine the solubility of this important synthetic building block in a variety of solvents. This data is essential for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this compound in drug discovery and development programs.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

-

D'Ambrosio, N., et al. (2020). Design and discovery of boronic acid drugs. PubMed. Available from: [Link]

-

Ibrahim, M. A., & Elesawy, B. H. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. Available from: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules, 27(19), 6541. Available from: [Link]

-

Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4498–4505. Available from: [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available from: [Link]

-

Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available from: [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available from: [Link]

-

Leszczyński, P., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 925911-61-1 [chemicalbook.com]

- 6. (4-Chloro-3,5-difluorophenyl)boronic acid | 864759-63-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. digital.library.unt.edu [digital.library.unt.edu]

4-Chloro-2,6-difluorophenylboronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2,6-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

This compound is a valuable reagent in modern synthetic chemistry, prized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique substitution pattern—two electron-withdrawing fluorine atoms ortho to the boronic acid and a chloro group in the para position—imparts specific electronic and steric properties that are highly sought after in the synthesis of complex pharmaceutical intermediates and agrochemicals.

However, the very features that make this compound a potent synthetic partner also contribute to its inherent instability. For researchers and process chemists, a thorough understanding of its degradation pathways is not merely academic; it is critical for ensuring reaction reproducibility, controlling impurity profiles, and maintaining the economic viability of a synthetic route. This guide provides a detailed examination of the stability profile of this compound, offering field-proven insights into its optimal storage and handling, and presenting robust methodologies for assessing its integrity over time.

Section 1: The Chemical Profile and Drivers of Instability

The stability of an arylboronic acid is fundamentally dictated by the electronic and steric environment surrounding the C–B bond. In the case of this compound, the two ortho-fluoro substituents are the dominant influence.

-

Inductive Effects: The high electronegativity of the fluorine atoms significantly polarizes the carbon-boron bond, increasing the Lewis acidity of the boron center and making the ipso-carbon more susceptible to protonation.

-

Steric Hindrance: The ortho substituents can influence the equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride, the boroxine.

Studies on a range of fluorinated phenylboronic acids have shown that compounds bearing two fluorine atoms in the ortho positions are among the least stable.[1] This inherent susceptibility necessitates a proactive approach to storage and handling to mitigate degradation.

Section 2: Primary Degradation Pathways

There are two principal pathways through which this compound degrades. Understanding these mechanisms is key to preventing them.

Protodeboronation: The Dominant Degradation Route

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[2] For this compound, the resulting impurity is 1-chloro-3,5-difluorobenzene.

This reaction is notoriously problematic for arylboronic acids with electron-withdrawing groups and, in particular, those with 2,6-dihalogen substitution patterns.[3] The process is highly dependent on pH. Kinetic studies on the closely related analog, 2,6-difluorophenylboronic acid, reveal that the rate of protodeboronation can increase by more than six orders of magnitude as the pH is raised from 1 to 13.[4]

Causality of pH-Dependent Degradation: The mechanism proceeds via the formation of the more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻, which is formed under basic conditions.[3][4] This species is highly susceptible to decomposition. The extreme acceleration of this process under basic conditions makes it a critical parameter to control during aqueous workups or Suzuki-Miyaura reactions, which are often run in the presence of a base.

Caption: Mechanism of base-catalyzed protodeboronation.

Boroxine Formation: A Reversible Dehydration

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[5]

This is a reversible equilibrium.[6] While the formation of the boroxine alters the molecular weight and can complicate stoichiometry if not accounted for, it is not typically considered a destructive degradation pathway, as the boroxine can be readily hydrolyzed back to the monomeric boronic acid in the presence of water. However, its presence can impact dissolution rates and analytical results. The equilibrium is driven by the removal of water.

Caption: Reversible equilibrium of boroxine formation.

Section 3: Recommended Storage and Handling Protocols

Given the compound's susceptibility to moisture- and pH-driven degradation, rigorous storage and handling protocols are essential to preserve its purity and ensure experimental consistency.

Long-Term Storage (Solid State)

The primary objective for long-term storage is to minimize exposure to atmospheric moisture and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C).[7][8] | Slows the rate of any potential solid-state degradation pathways. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents slow oxidation and minimizes exposure to ambient moisture. |

| Container | Tightly sealed, opaque container. | Prevents moisture ingress and protects from light, although the compound is not reported to be acutely light-sensitive. |

| Location | Dry, well-ventilated area away from incompatible materials. | Standard chemical safety practice. Avoid storage with strong oxidizing agents or bases. |

Handling for Experimental Use

When preparing solutions or setting up reactions, the focus shifts to mitigating degradation in the solution phase.

-

Weighing: Weigh the solid promptly in a controlled environment. Avoid leaving the container open to the atmosphere for extended periods.

-

Solvent Choice: For stock solutions, use dry, aprotic solvents (e.g., dioxane, THF, DMF). Prepare solutions fresh whenever possible. If storage is required, store under inert gas at low temperatures and for a minimal duration.

-

pH Control: When using aqueous or protic solvents, be mindful of the solution's pH. Avoid basic aqueous conditions unless immediately proceeding with a reaction that consumes the boronic acid. If a basic wash is required during a workup, it should be performed quickly and at low temperatures.

Section 4: Methodology for Stability and Purity Assessment

A robust, stability-indicating analytical method is crucial for quality control of incoming material and for monitoring its degradation over time or under stress conditions. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.[5][9]

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its primary degradant (1-chloro-3,5-difluorobenzene) and its boroxine anhydride.

Instrumentation & Columns:

-

System: Standard HPLC or UHPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water. (The acidic modifier helps to suppress the ionization of the boronic acid and ensures the boroxine is hydrolyzed to the monomer on-column).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

Start at 5-10% Mobile Phase B.

-

Linear gradient to 95% B over 15-20 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm or 254 nm.

-

Sample Preparation: Dissolve a known concentration of the boronic acid in a 50:50 mixture of Acetonitrile:Water.

Expected Elution Profile:

-

The highly polar This compound will elute earliest.

-

The non-polar protodeboronation product, 1-chloro-3,5-difluorobenzene , will be significantly more retained and elute much later.

-

The boroxine , if present in the sample, will likely hydrolyze to the monomer under the acidic aqueous mobile phase conditions and be detected as a single peak corresponding to the boronic acid.

Caption: General workflow for HPLC purity assessment.

Conclusion

This compound is an intrinsically reactive molecule whose utility is directly linked to its potential for degradation. The primary pathway of concern is a rapid, base-catalyzed protodeboronation, driven by its 2,6-difluoro substitution pattern. By implementing rigorous storage protocols—specifically, refrigeration under a dry, inert atmosphere—and by carefully managing pH and moisture exposure during experimental use, researchers can significantly prolong the shelf-life and ensure the integrity of this valuable reagent. Regular purity assessment using a validated, stability-indicating HPLC method is a non-negotiable component of quality control, providing the confidence needed for successful and reproducible synthetic outcomes.

References

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

-

Dennis, C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

-

Al-Zoubi, R. M. (2015). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]

-

Zarzeczańska, D., et al. (2012). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. Available at: [Link]

-

Roy, A., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health (NIH). Available at: [Link]

-

Unknown Author. (2005). An efficient synthesis of sterically hindered arylboronic acids. ElectronicsAndBooks. Available at: [Link]

-

Wikipedia. Protodeboronation. Available at: [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE. Available at: [Link]

-

Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Available at: [Link]

-

ResearchGate. An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Available at: [Link]

-

Amanote Research. (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic. Available at: [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

-

Gesher. (2024). Exploring (4-Chloro-3,5-difluorophenyl)boronic Acid: A Key Pharmaceutical Intermediate. Available at: [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Phenylboronic acid. Available at: [Link]

-

Hasan, K., et al. (2012). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination. Available at: [Link]

-

Stella, V. J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]

-

Biointerface Research in Applied Chemistry. Kinetics of simultaneous degradation of 4-bromophenol and 4-chlorophenol by Arthrobacter chlorophenolicusA6. Available at: [Link]

-

MDPI. Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. combi-blocks.com [combi-blocks.com]

- 8. (4-Chloro-3,5-difluorophenyl)boronic acid | 864759-63-7 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-2,6-difluorophenylboronic Acid

Abstract

4-Chloro-2,6-difluorophenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its trifunctional aromatic core, featuring chloro, fluoro, and boronic acid moieties, provides a versatile scaffold for constructing complex molecular architectures found in numerous pharmacologically active compounds and advanced materials.[3][4] This technical guide provides an in-depth examination of the principal synthetic route to this valuable intermediate. We will explore the mechanistic underpinnings of the synthesis, present a field-proven experimental protocol, and discuss critical parameters for process control, characterization, and safety.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Arylboronic acids, in turn, are celebrated for their stability, low toxicity, and exceptional performance in forming carbon-carbon bonds under mild conditions.[5] this compound synergistically combines these features, making it a high-value intermediate for drug discovery programs targeting a range of therapeutic areas.[3] The reliable and scalable synthesis of this compound is therefore a critical enabling step for advancing novel chemical entities from the laboratory to clinical development.

Retrosynthetic Analysis and Strategy Selection

From a retrosynthetic perspective, the most logical disconnection for this compound is at the carbon-boron bond. This suggests a synthetic strategy involving the formation of an aryl-metal species from a corresponding aryl halide, followed by electrophilic trapping with a boron-containing electrophile.

The primary and most widely adopted strategy involves a halogen-metal exchange or a direct deprotonation (lithiation) of a suitable precursor, followed by borylation. The key precursor for this approach is 1-chloro-3,5-difluorobenzene (CAS 1435-43-4).[6] The fluorine atoms are strongly electron-withdrawing and acidify the proton at the C2 position, making it susceptible to deprotonation by a strong organolithium base. This regioselective lithiation is the cornerstone of the synthesis.

The Core Synthetic Pathway: Directed Ortho-Metalation

The most efficient and regioselective synthesis proceeds via the ortho-lithiation of 1-chloro-3,5-difluorobenzene, followed by quenching the resulting aryllithium intermediate with a trialkyl borate ester.

Reaction Mechanism

The reaction proceeds in two distinct, temperature-critical stages:

-

Directed Ortho-Lithiation: 1-Chloro-3,5-difluorobenzene is dissolved in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), and cooled to a very low temperature (-78 °C). A strong organolithium base, most commonly n-butyllithium (n-BuLi), is added dropwise.[7] The fluorine atoms strongly direct the deprotonation to the C2 position, which is situated between them.[8] The extreme cold is crucial to prevent side reactions, such as lithium-halogen exchange or decomposition of the highly reactive aryllithium intermediate.[9]

-

Borylation: Once the lithiation is complete, a boron electrophile, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃), is added.[7] The nucleophilic carbon of the aryllithium species attacks the electrophilic boron atom of the borate ester. This forms a boronate complex.

-

Hydrolysis (Work-up): The reaction is quenched with an aqueous acid (e.g., HCl). This protonates the oxygen atoms of the boronate complex, leading to the hydrolysis of the ester groups and yielding the final this compound product.

The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents

| Reagent | CAS No. | M.W. | Quantity (for 50 mmol scale) | Moles | Notes |

| 1-Chloro-3,5-difluorobenzene | 1435-43-4 | 148.54 | 7.43 g (5.6 mL) | 50.0 mmol | Starting material, ensure anhydrous. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - | Solvent, must be dry. |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 22.0 mL (2.5 M in hexanes) | 55.0 mmol | Reagent, 1.1 equivalents.[7] |

| Trimethyl borate | 121-43-7 | 103.92 | 7.3 mL | 65.0 mmol | Reagent, 1.3 equivalents. |

| Hydrochloric Acid (1N HCl) | 7647-01-0 | 36.46 | 150 mL | - | For work-up. |

| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 100 mL | - | Extraction solvent. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Drying agent. |

Step-by-Step Procedure

-

Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with 1-chloro-3,5-difluorobenzene (50.0 mmol) and anhydrous THF (200 mL).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.[7]

-

Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium may result in a slight color change or precipitation.

-

Borylation: Add trimethyl borate (1.3 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

-

Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 1N HCl (150 mL).[7] Stir vigorously for 30 minutes.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a white solid.[10]

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integration of aromatic protons.

-

¹⁹F NMR: To confirm the presence of the two fluorine atoms.

-

¹¹B NMR: To confirm the boronic acid moiety.

-

¹³C NMR: To confirm the carbon skeleton.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₄BClF₂O₂; Exact Mass: 175.99).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (typically >98%).

-

Melting Point: Comparison with literature values provides a quick assessment of purity.

Safety and Handling

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

-

Corrosive Reagents: Hydrochloric acid is corrosive.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile) when performing this synthesis. All operations should be conducted within a chemical fume hood.

Conclusion

The synthesis of this compound via directed ortho-metalation is a robust and reliable method that provides access to a highly valuable chemical intermediate. Careful control of reaction parameters, particularly temperature and anhydrous conditions, is paramount to achieving high yields and purity. The protocol and insights provided in this guide serve as a comprehensive resource for researchers in drug development and organic synthesis, enabling the successful preparation of this key building block for the advancement of chemical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. Benzene, 1-chloro-3,5-difluoro- | C6H3ClF2 | CID 137000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 10. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Chloro-2,6-difluorophenylboronic acid

Abstract

4-Chloro-2,6-difluorophenylboronic acid is a key building block in synthetic organic chemistry, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to introduce the 4-chloro-2,6-difluorophenyl moiety into complex molecules. Accurate structural verification is paramount for its use in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of experimentally-derived public spectra for this specific compound, this guide leverages advanced NMR prediction algorithms and validates the results through a detailed comparative analysis with structurally analogous compounds. Furthermore, a robust, field-proven experimental protocol for the acquisition of high-quality NMR data for this class of compounds is presented, ensuring researchers can confidently verify their materials.

Molecular Structure and NMR-Active Nuclei

The structural integrity of this compound is the foundation of its reactivity and function. The molecule possesses a plane of symmetry through the C1-B and C4-Cl bonds, which dictates the magnetic equivalence of specific nuclei. This symmetry simplifies the expected NMR spectra, with the two aromatic protons (H-3 and H-5) and the two fluorine atoms (at C-2 and C-6) being chemically and magnetically equivalent.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to be relatively simple due to molecular symmetry. The primary signals of interest are the aromatic protons and the hydroxyl protons of the boronic acid group. The prediction was performed using algorithms that analyze a vast database of existing spectra, such as those provided by ACD/Labs or Mnova.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Approx. Coupling Constant (J) Hz | Integration | Assignment |

| ~8.30 | Broad Singlet | - | 2H | B(OH)₂ |

| ~7.25 | Triplet (t) | ³J(H,F) ≈ 8.8 Hz | 2H | H-3, H-5 |

Expert Analysis and Rationale:

-

B(OH)₂ Protons (δ ~8.30 ppm): The hydroxyl protons of boronic acids are acidic and readily exchange with residual water in the solvent or with each other. This exchange process typically results in a broad singlet. In a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆, this signal is often observed and is downfield due to hydrogen bonding with the solvent.[3] Its chemical shift is highly dependent on concentration and temperature.

-

Aromatic Protons H-3/H-5 (δ ~7.25 ppm): Due to symmetry, the two aromatic protons are equivalent. Each proton is coupled to the two adjacent fluorine atoms (at C-2 and C-6). According to the n+1 rule for equivalent spins, the signal is split into a triplet (2nI+1 = 22(1/2)+1 = 3). The predicted chemical shift is influenced by the electron-withdrawing effects of the ortho-fluorine and para-chlorine substituents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon skeleton. A key feature of this spectrum will be the presence of large coupling constants between carbon and fluorine atoms (J-CF), which are invaluable for definitive assignments.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Approx. Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~162.5 | Doublet of Triplets (dt) | ¹J(C,F) ≈ 250 Hz, ³J(C,F) ≈ 8 Hz | C-2, C-6 | | ~133.0 | Triplet (t) | ³J(C,F) ≈ 10 Hz | C-4 | | ~112.0 | Triplet (t) | ²J(C,F) ≈ 20 Hz | C-3, C-5 | | ~108.0 | Broad / Not Observed | - | C-1 |

Expert Analysis and Rationale:

-

C-2/C-6 (δ ~162.5 ppm): These carbons are directly bonded to fluorine, resulting in a very large one-bond coupling constant (¹J(C,F)) of approximately 250 Hz, which splits the signal into a primary doublet.[4][5] A smaller three-bond coupling to the other fluorine atom further splits each line into a triplet, resulting in a doublet of triplets. The strong electronegativity of fluorine shifts this signal significantly downfield.

-

C-4 (δ ~133.0 ppm): This carbon is attached to chlorine. It experiences coupling to the two equivalent fluorine atoms at the C-2 and C-6 positions. This three-bond coupling (³J(C,F)) splits the signal into a triplet.[6]

-

C-3/C-5 (δ ~112.0 ppm): These carbons are bonded to hydrogen and are equivalent. They exhibit a two-bond coupling (²J(C,F)) to the adjacent fluorine atoms, splitting the signal into a triplet.[4]

-

C-1 (δ ~108.0 ppm): The ipso-carbon attached to the boron atom is often difficult to observe. The boron nucleus has a quadrupole moment which can cause significant broadening of the attached carbon signal, often to the point where it is lost in the baseline noise.[7]

Justification from Analogous Structures

To build confidence in the predicted data, we can compare it with experimentally verified NMR data of similar compounds.

-

2,6-Difluorophenylboronic Acid: The ¹³C NMR spectrum of this compound shows the C-F carbons at approximately 167.0 ppm with a large ¹J(C,F) of 253 Hz, and the C-H carbons at 109.9 ppm.[7][8] This supports the prediction of a highly deshielded C-F signal and a large one-bond coupling constant for our target molecule.

-

4-Chlorophenylboronic Acid: The ¹H NMR spectrum in DMSO-d₆ shows the aromatic protons as two doublets, consistent with the expected splitting pattern for a 1,4-disubstituted ring.[9] The chemical shifts are influenced by the chloro and boronic acid groups. The presence of the para-chloro group in our target molecule is expected to have a similar electronic effect on the aromatic ring.

-

General C-F Coupling: Literature values for carbon-fluorine coupling constants are well-established. Typical ranges are ¹J(C,F) = 160-350 Hz, ²J(C,F) = 15-50 Hz, and ³J(C,F) = 5-10 Hz.[4][6] The predicted coupling constants in Table 2 fall squarely within these expected ranges, lending high credibility to the assignments.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data for boronic acids requires a standardized protocol. Boronic acids have a tendency to form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or uninterpretable spectra.[10] The following protocol is designed to minimize these issues and ensure the acquisition of data for the monomeric boronic acid form.

Figure 2: Recommended workflow for NMR analysis.

Causality Behind Protocol Choices:

-

Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide is an excellent choice for boronic acids. Its high polarity effectively breaks up the boroxine trimers that can form in less polar solvents like CDCl₃, ensuring a spectrum of the monomeric species.[10][11] It also allows for the observation of the exchangeable B(OH)₂ protons.[3]

-